Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-3-methylphenyl group attached to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid.
Reduction: 5-(4-chloro-3-methylphenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The chloro and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylbenzoic acid: Another structurally related compound with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a chloro-substituted phenyl ring and a valerate ester makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-9(7-14(17)18-3)6-13(16)11-4-5-12(15)10(2)8-11/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICLGUHWUGSZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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